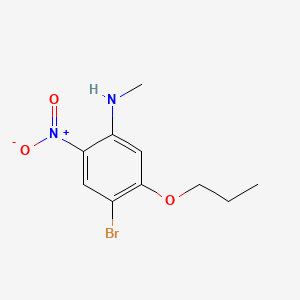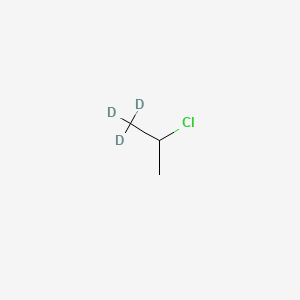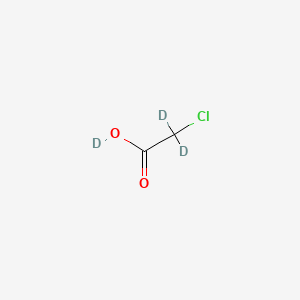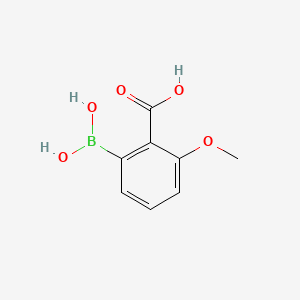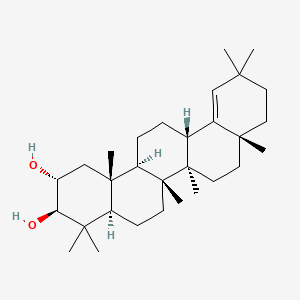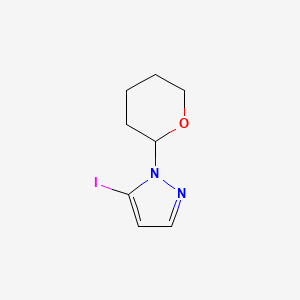
N-Butyl-2,3-difluoro-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Butyl-2,3-difluoro-6-nitroaniline” is a chemical compound with the CAS Number: 1249896-03-4 . It has a molecular weight of 230.21 and its IUPAC name is N-butyl-2,3-difluoro-6-nitroaniline .
Molecular Structure Analysis
The molecular formula of “N-Butyl-2,3-difluoro-6-nitroaniline” is C10H12F2N2O2 . The InChI Code is 1S/C10H12F2N2O2/c1-2-3-6-13-10-8(14(15)16)5-4-7(11)9(10)12/h4-5,13H,2-3,6H2,1H3 .Applications De Recherche Scientifique
Neuroprotective Potential of NBP-derived Compounds
Research on 3-N-Butylphthalide (NBP) and its derivatives, including potentially structurally related compounds like N-Butyl-2,3-difluoro-6-nitroaniline, demonstrates significant neuroprotective effects. NBP, initially isolated from celery seeds, promotes better post-stroke outcomes and exerts actions on several mechanisms such as oxidative stress and mitochondrial dysfunction. This suggests that structurally related compounds might also offer a basis for developing new therapeutic approaches to neurological conditions (Abdoulaye & Guo, 2016).
Environmental Implications of N2O Emissions from Aquaculture
Studies on Nitrous Oxide (N2O) emissions, particularly from aquaculture systems, highlight the environmental impact of various nitrogen compounds. While not directly related to N-Butyl-2,3-difluoro-6-nitroaniline, this research underscores the importance of understanding nitrogen compounds' environmental behaviors. Aquaculture is identified as a significant anthropogenic source of N2O emissions, stressing the need for managing nitrogen-related compounds in environmental contexts (Hu et al., 2012).
Antioxidant Activity Determination Methods
Investigations into antioxidants and their measurement techniques could be relevant to the study of compounds like N-Butyl-2,3-difluoro-6-nitroaniline, given their potential antioxidative properties. Various methods for determining antioxidant activity are critical for advancing research in food engineering, medicine, and pharmacy. These methods include ORAC, HORAC, TRAP, and TOSC assays, which are based on chemical reactions and spectrophotometry (Munteanu & Apetrei, 2021).
Environmental Occurrence and Toxicity of SPAs
Research on Synthetic Phenolic Antioxidants (SPAs) and their environmental occurrence and toxicity might provide insight into handling and assessing related compounds, including N-Butyl-2,3-difluoro-6-nitroaniline. SPAs, used to prolong product shelf life, have been detected in various environmental matrices. Understanding the environmental behavior and toxicity of such compounds is crucial for developing safer chemical agents (Liu & Mabury, 2020).
Nitrosamines in Water Technologies
The presence and formation mechanisms of nitrosamines, like NDMA, in water technologies underscore the need for careful management of nitrogen-containing compounds. This research area emphasizes the importance of understanding the chemical behaviors of nitrosamines and structurally related compounds to mitigate potential health risks in water supply systems (Nawrocki & Andrzejewski, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
N-butyl-2,3-difluoro-6-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-2-3-6-13-10-8(14(15)16)5-4-7(11)9(10)12/h4-5,13H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWJZNBNYYMEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734416 |
Source


|
| Record name | N-Butyl-2,3-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-2,3-difluoro-6-nitroaniline | |
CAS RN |
1249896-03-4 |
Source


|
| Record name | N-Butyl-2,3-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


